molecular formula C5H12N2OS B13277609 N'-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide

N'-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide

Cat. No.: B13277609
M. Wt: 148.23 g/mol
InChI Key: NYHGFBASBWPUPF-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide is an amidoxime derivative characterized by a hydroxyimino group (-NHOH) and a propan-2-ylsulfanyl (isopropylthio) substituent. Amidoximes are widely used as intermediates in pharmaceuticals, agrochemicals, and metal chelators due to their versatile reactivity .

Properties

Molecular Formula

C5H12N2OS

Molecular Weight

148.23 g/mol

IUPAC Name

N'-hydroxy-2-propan-2-ylsulfanylethanimidamide

InChI

InChI=1S/C5H12N2OS/c1-4(2)9-3-5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7)

InChI Key

NYHGFBASBWPUPF-UHFFFAOYSA-N

Isomeric SMILES

CC(C)SC/C(=N/O)/N

Canonical SMILES

CC(C)SCC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of ethanimidamide with isopropyl mercaptan in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for N’-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reactors, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield .

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a core ethanimidamide structure (N'-hydroxy amidoxime) with variations in the sulfanyl substituent. Key analogs include:

Compound Name Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Key References
N'-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide Propan-2-ylsulfanyl ~165.26* Not reported Inferred
(1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide Methylthio (-SCH₃) 117.17 90–95
N'-Hydroxy-2-(2-thienyl)ethanimidamide 2-Thienyl (aromatic) 156.21 68–74
N'-Hydroxy-2-morpholin-4-yl-ethanimidamide Morpholin-4-yl (heterocyclic) 159.19 Not reported

*Calculated based on molecular formula C₅H₁₁N₂OS.

Key Observations :

  • Electronic Effects : Aromatic substituents (e.g., 2-thienyl) introduce π-conjugation, which may enhance stability and alter redox properties compared to alkylthio groups .
  • Heterocyclic Groups : Morpholine substituents increase hydrogen-bonding capacity, improving solubility in aqueous media relative to hydrophobic isopropylthio groups .

Physicochemical Properties

  • Solubility: The methylthio analog exhibits poor water solubility but dissolves in ethanol and DMF . The isopropylthio variant is expected to have even lower aqueous solubility due to increased hydrophobicity.
  • Thermal Stability : Melting points correlate with substituent symmetry and crystallinity. The 2-thienyl derivative melts at 68–74°C, lower than the methylthio analog, likely due to reduced crystal packing efficiency .

Biological Activity

N'-Hydroxy-2-(propan-2-ylsulfanyl)ethanimidamide is an intriguing compound due to its unique structural features and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C5H12N2OS
Molecular Weight 148.23 g/mol
IUPAC Name N'-hydroxy-2-propan-2-ylsulfanylethanimidamide
InChI Key NYHGFBASBWPUPF-UHFFFAOYSA-N
Canonical SMILES CC(C)SCC(=NO)N

This compound exhibits biological activity primarily through its interaction with various enzymes and molecular targets. The compound is believed to inhibit specific enzymes by binding to their active sites, effectively blocking their activity. This inhibition can lead to significant biological effects, particularly in pathways related to inflammation and cancer.

Enzyme Inhibition

Research indicates that this compound may influence several key enzymes:

  • 17beta-Hydroxysteroid Dehydrogenase (EC 1.1.1.62) : This enzyme plays a crucial role in the metabolism of estrogens and androgens, affecting their biological potency in mammals .
  • Toll-like Receptor 4 (TLR4) : The compound has been studied for its potential to modulate TLR4 signaling pathways, which are critical in the inflammatory response .

Anti-inflammatory and Anticancer Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation. Additionally, its anticancer potential is being explored, particularly in relation to its ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Case Studies and Research Findings

  • Inhibition Studies : A study focusing on the inhibition of 17beta-hydroxysteroid dehydrogenase demonstrated that compounds similar to this compound could effectively reduce the enzyme's activity, leading to decreased levels of active estrogens in cellular models .
  • Inflammation Models : In vitro assays using macrophage cell lines indicated that treatment with this compound resulted in reduced production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
  • Cancer Cell Lines : Research involving various cancer cell lines has shown that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The compound's unique sulfanyl group distinguishes it from similar molecules, such as:

Compound NameFunctional GroupBiological Activity
N'-Hydroxy-2-(isopropylsulfonyl)ethanimidamideSulfonylPotential enzyme inhibitor
N'-Hydroxy-2-(propan-2-yloxy)ethanimidamideAlkoxyLess potent anti-inflammatory effects

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